D-proline is an isomer of the naturally occurring amino acid, L-Proline. D-amino acids have been found in relatively high abundance in human plasma and saliva. These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity.
D-proline
CAS No.: 1331908-17-8
Cat. No.: VC0139564
Molecular Formula: C5H9NO2
Molecular Weight: 121.087
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1331908-17-8 |
---|---|
Molecular Formula | C5H9NO2 |
Molecular Weight | 121.087 |
IUPAC Name | (2R)-pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 |
Standard InChI Key | ONIBWKKTOPOVIA-WAPLMMNXSA-N |
SMILES | C1CC(NC1)C(=O)O |
Introduction
Physico-chemical Properties
The physico-chemical properties of D-proline provide critical insights into its behavior in various chemical and biological environments. Understanding these properties is essential for its application in pharmaceutical synthesis and for predicting its interactions in biological systems. The compound presents as a white to pale brown crystalline powder with clearly defined physical characteristics that influence its handling and utilization in laboratory and industrial settings .
Physical Properties and Data Table
The following table summarizes the key physico-chemical properties of D-proline:
Property | Value/Description |
---|---|
CAS Number | 344-25-2 |
Molecular Formula | C₅H₉NO₂ |
Molar Mass | 115.13 g/mol |
Appearance | White crystal or crystalline powder |
Color | White to yellow to pale brown |
Melting Point | 223 °C (decomposition) |
Boiling Point | 215.41 °C (estimated) |
Density | 1.36 g/cm³ |
Specific Rotation | +84.75° (c=4, H₂O) |
Refractive Index | 85° (c=4, H₂O) |
Water Solubility | >1000 g/L (20°C) |
pKa | 1.952 (at 25°C) |
Storage Condition | Inert atmosphere, Room Temperature |
Sensitivity | Hygroscopic |
The data clearly demonstrates that D-proline possesses high water solubility, making it readily available for aqueous reactions and biological processes . Its distinctive positive specific rotation contrasts with the negative rotation of L-proline, serving as a key identifier for this enantiomer. The compound's melting point indicates thermal stability up to 223°C, after which it undergoes decomposition rather than a clean phase transition to liquid state.
Chemical Reactivity and Stability
D-Proline exhibits specific chemical characteristics that influence its reactivity and stability under various conditions. As a hygroscopic substance, it readily absorbs moisture from the atmosphere, necessitating storage under inert conditions to maintain purity . The compound contains both a carboxylic acid group and a secondary amine, giving it amphoteric properties that enable its participation in various acid-base reactions. This dual functionality also contributes to its solubility profile, allowing dissolution in both water and certain organic solvents like ethanol.
The relatively low pKa value of 1.952 indicates that the carboxylic acid group readily dissociates at physiological pH, contributing to its behavior in biological systems and its utility in chemical synthesis . Under standard laboratory conditions, D-proline remains stable but requires protection from excessive moisture and oxidizing agents to prevent degradation. These chemical properties significantly influence its applications in pharmaceutical synthesis, where purity and stability are paramount concerns.
Biological Distribution
D-Proline demonstrates fascinating distribution patterns throughout biological systems, with its presence being notably specific rather than ubiquitous. This non-canonical amino acid appears in select proteins and peptides within cellular environments, particularly those requiring its unique structural and functional characteristics . Within cells, D-proline tends to localize in specific subcellular compartments including the cytoplasm and certain organelles, where it contributes to maintaining cellular homeostasis through various biochemical processes.
Cellular Distribution Patterns
At the cellular level, D-proline participates in specific metabolic pathways, where it undergoes both synthesis and degradation according to cellular demands . The biosynthesis of D-proline typically occurs through enzymatic reactions catalyzed by specialized enzymes, ensuring precise regulation of its concentration within the cell. These enzymes facilitate the conversion between L-proline and D-proline, maintaining the appropriate balance required for normal cellular function. The presence of D-proline in cellular environments appears to be tightly controlled, suggesting significant roles in specific biological processes rather than general metabolic activities.
Research into prokaryotic systems has demonstrated that various bacteria incorporate D-proline into their cell wall structures, where it contributes to peptidoglycan formation and stability . This incorporation represents one of the better-understood natural occurrences of D-proline in biological systems. Additionally, certain microorganisms possess specialized enzymes capable of utilizing D-proline as a nutritional source, highlighting the diverse metabolic pathways that have evolved to interact with this compound across different species.
Tissue and Organismal Distribution
The distribution of D-proline at the tissue and organism level follows non-uniform patterns, with certain tissues demonstrating higher concentrations than others . Tissues involved in detoxification processes and stress responses often contain elevated levels of D-proline, suggesting roles in protective mechanisms. This selective accumulation indicates specialized functions that may leverage D-proline's unique chemical properties to address specific physiological challenges within these tissues.
Environmental factors significantly influence D-proline distribution patterns within organisms. Dietary intake and environmental stressors can alter the synthesis and accumulation of D-proline in specific tissues, demonstrating its involvement in adaptive responses . This environmentally responsive distribution pattern further emphasizes the compound's role in maintaining organismal homeostasis under varying conditions. Additionally, studies in plant systems, particularly in Zea mays (corn), have shown that D-proline can promote growth in proline-requiring mutants without affecting normal specimens, indicating specialized biological functions distinct from its L-isomer counterpart .
Preparation Methods
The preparation of D-proline typically employs several established methodologies, each with specific advantages and limitations. The selection of an appropriate preparation method often depends on factors including scale requirements, available starting materials, and needed purity levels. Current approaches generally fall into categories of resolution methods, asymmetric synthesis, and transformations from L-proline.
Resolution of Racemic Mixtures
The most common approach to D-proline preparation involves first synthesizing racemic proline through conventional methods, followed by resolution to separate the D-isomer . This process typically begins with the chemical synthesis of racemic proline, which contains equal amounts of both D and L enantiomers. Subsequently, chemical resolution techniques separate these enantiomers by forming diastereomeric salts with chiral resolving agents. Specifically, D-tartaric acid has proven effective for this purpose, forming a distinctive salt with D-proline that can be isolated through crystallization processes.
A detailed procedure involves dissolving a mixture of L-proline and D-tartaric acid in an organic acid solvent, adding 10-30% fatty aldehyde, and stirring at low temperature . This process yields D-proline·D-tartrate salt crystals, which can be further purified through recrystallization with ethanol. The refined salt is then treated with an ammoniating agent in methanol under controlled temperature conditions to liberate pure D-proline . While effective, this method's complexity and the difficulty of synthesizing racemic proline contribute to the relatively high cost of D-proline produced through resolution techniques.
Catalytic Asymmetric Synthesis
More recent developments in D-proline synthesis include catalytic asymmetric methods that offer improved efficiency and specificity. One such method, detailed in a patent, involves a two-step process starting with pyrrolidine-2-formaldehyde . The first step dissolves this precursor in an organic solvent, adds a catalyst and potassium tert-butoxide as an organic base, and performs asymmetric catalytic hydrogenation to obtain an intermediate compound. The second step involves oxidizing this intermediate with an appropriate oxidant to produce D-proline .
This catalytic approach offers several advantages over traditional resolution methods, including lower catalyst requirements with potential for catalyst recycling, reduced production costs, and the use of common, environmentally friendly solvents . Additionally, the process provides higher yield than conventional methods while maintaining high optical purity in the final product. These improvements make the catalytic asymmetric synthesis particularly suitable for industrial-scale production of D-proline, addressing some of the cost and efficiency concerns associated with more traditional preparation approaches.
Asymmetric Transformation from L-Proline
An economically advantageous approach to D-proline production involves asymmetric transformation from L-proline, which is readily available from natural protein sources at relatively low cost . The significant price difference between D-proline and the more common L-proline makes this transformation pathway particularly attractive from a commercial perspective. The process typically involves chemical modifications that invert the stereochemistry of L-proline to produce its D-enantiomer.
This approach leverages the abundance and accessibility of L-proline while addressing the supply limitations of D-proline. Various methodologies have been developed for this stereochemical inversion, including enzyme-mediated transformations and chemical processes that temporarily modify functional groups to facilitate the configurational change . The economic advantages of this approach continue to drive research into more efficient transformation techniques, particularly for applications requiring large quantities of D-proline.
Applications in Pharmaceutical Synthesis
D-Proline has emerged as a crucial component in pharmaceutical synthesis, demonstrating particular value in the development of novel therapeutic compounds. Its distinctive structural characteristics and stereochemical properties enable its application in various aspects of drug development, from serving as a fundamental building block to facilitating specialized synthetic processes.
Role as a Building Block in Drug Development
As a versatile building block, D-proline contributes to the synthesis of various pharmaceutically relevant compounds, including antibiotics, antitumor agents, and antiviral medications . Its structural uniqueness allows it to impart specific conformational characteristics to the molecules into which it is incorporated, often enhancing their biological activity and target specificity. When integrated into pharmaceutical compounds, D-proline can influence properties such as solubility, stability, and receptor binding affinity, all of which significantly impact therapeutic efficacy.
The incorporation of D-proline into drug candidates may alter their pharmacokinetic profiles, potentially extending half-life or improving tissue penetration compared to similar compounds containing L-amino acids. This capability stems from the different metabolic processing of D-amino acids in biological systems, which typically occurs more slowly than for their L-counterparts. Such modifications can lead to medications with improved duration of action and reduced dosing frequency, representing significant clinical advantages in certain therapeutic contexts.
Applications in Asymmetric Synthesis
One of D-proline's most significant contributions to pharmaceutical development lies in asymmetric synthesis, where it facilitates the creation of compounds with precise stereochemical configurations . Serving as a chiral catalyst or auxiliary, D-proline enables reactions that selectively produce one enantiomer over another, a critical capability in pharmaceutical manufacturing where stereochemistry often determines therapeutic activity. This application leverages D-proline's ability to create asymmetric environments that guide reactions toward specific stereochemical outcomes.
By employing D-proline in asymmetric synthesis, pharmaceutical researchers can generate compounds with enhanced efficacy and reduced side effects compared to racemic mixtures . The stereoselectivity afforded by D-proline-mediated reactions allows for the production of pharmaceuticals with optimal spatial arrangements for interacting with biological targets such as enzymes and receptors. This precision in molecular design represents a significant advancement in drug development, enabling more targeted therapies with improved safety profiles.
Peptide-Based Drug Development
D-Proline plays a particularly important role in the development of peptide-based pharmaceuticals, where it contributes to both structural stability and biological activity. Incorporating D-proline into peptide sequences introduces distinctive conformational changes, often inducing tight turns that can enhance peptide stability against enzymatic degradation . This increased stability extends the half-life of peptide drugs in biological systems, addressing one of the major challenges in peptide-based pharmaceutical development.
Beyond stability enhancement, D-proline incorporation can also modify the receptor binding characteristics of peptide drugs, potentially improving selectivity and reducing off-target effects . The unique conformational constraints introduced by D-proline can lock peptides into biologically active conformations, enhancing their interaction with intended targets while minimizing interactions with unintended receptors. This capability continues to drive interest in D-proline as a component of next-generation peptide therapeutics designed for improved specificity and efficacy in treating various medical conditions.
Research Findings
Research on D-proline spans multiple scientific disciplines, revealing diverse applications and biological activities. Studies across plant science, biochemistry, and pharmaceutical research have generated significant findings that advance our understanding of this unique compound and its potential applications.
Biological Roles and Implications
Research into D-proline's presence in living organisms has revealed interesting patterns that suggest specialized biological roles. Studies have identified D-proline in various tissues and body fluids, with recent findings indicating potential connections between D-amino acid levels, including D-proline, and certain kidney diseases . This association points to possible roles for D-proline in physiological mechanisms and pathogenic processes that warrant further investigation.
The presence of D-proline and other D-amino acids across diverse living systems, from bacteria to plants and animals, suggests evolutionary conservation that likely reflects important functional roles . Research into these roles continues to expand, with potential implications for understanding aging mechanisms, disease processes, and fundamental biochemical pathways. As analytical capabilities improve and research interest grows, our understanding of D-proline's biological significance will likely continue to develop, potentially revealing new applications in medicine, agriculture, and biotechnology.
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